![molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3](/img/structure/B3074385.png)

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Descripción general

Descripción

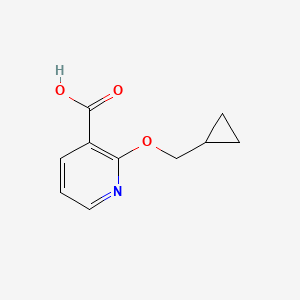

“(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound . It is also known by its synonyms “Benzenemethanamine, N-2-propen-1-yl-4-(trifluoromethyl)-” and "prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine" .

Molecular Structure Analysis

The molecular formula of this compound is C11H12F3N . The molecular weight is 215.21 . The MDL number is MFCD11138033 .Aplicaciones Científicas De Investigación

1. Organic Light-Emitting Diodes (OLEDs)

Research on bipolar molecules related to (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, such as TBBI and Me-TBBI, has been conducted for use in organic light-emitting diodes (OLEDs). These molecules exhibit excellent thermal stability and good solubility, making them suitable for phosphorescent OLEDs with improved performance due to efficient charge localization (Ge et al., 2008).

2. Synthesis of Heterocyclic Compounds

Studies have shown that reactions of certain trifluoromethyl-containing compounds with various nucleophiles lead to the formation of acyclic and heterocyclic N-substituted 2-aminopyridine derivatives. These compounds have potential applications in the synthesis of novel organic molecules (Sokolov & Aksinenko, 2010).

3. Creation of Lipidic Enaminones

Research has demonstrated that primary and secondary amines can react with certain keto-allenic esters to create lipidic enaminone derivatives. These novel lipid derivatives could have potential applications in organic chemistry and biochemistry (Lie Ken Jie & Lau, 2000).

4. Development of Fluorinated Polyimides

A study on a novel trifluoromethyl-substituted bis(ether amine) monomer, related to the chemical , led to the development of highly soluble fluorinated polyimides. These polyimides show potential for use in electronics due to their low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).

5. Synthesis and Structural Analysis of Chalcone Derivatives

Research on chalcone derivatives, which are structurally related to this compound, has led to the synthesis of compounds with potential applications in material science. These studies involve crystal structure and surface analysis (Salian et al., 2018).

6. Anti-Microbial, Anti-Oxidant, and Anti-Cancer Agents

Some derivatives of this compound have been synthesized and characterized for their potential anti-microbial, anti-oxidant, and anti-cancer activities. This includes a range of (2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-aryl prop-2-en-1-one derivatives (Bhat et al., 2016).

7. Antibacterial and Antifungal Activities

Compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Patel & Patel, 2017).

Mecanismo De Acción

Mode of Action

It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUISRMWBHQJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

amine](/img/structure/B3074338.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)